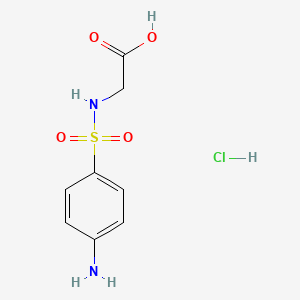

![molecular formula C12H17F3N4 B6508852 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2034354-22-6](/img/structure/B6508852.png)

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 284.79 and its IUPAC name is 4-(4-isopropylpiperazin-1-yl)benzoic acid hydrochloride .

Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The exact synthesis process for “2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine” is not available in the retrieved information.Molecular Structure Analysis

The InChI code for “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is 1S/C14H20N2O2.ClH/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,17,18);1H . This gives us some insight into the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is a powder at room temperature . The exact physical and chemical properties of “this compound” are not available in the retrieved information.Mecanismo De Acción

Target of Action

The primary target of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is the α2-adrenergic receptor , where it acts as an antagonist . This receptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

As an antagonist of the α2-adrenergic receptor, this compound binds to the receptor and blocks its activation by endogenous catecholamines . This blockade can lead to increased firing of the post-synaptic neuron and release of norepinephrine, which can result in various physiological effects.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family, and its activation typically leads to a decrease in cyclic AMP levels via the inhibition of adenylate cyclase. By acting as an antagonist, this compound can prevent the decrease in cyclic AMP, potentially leading to effects such as increased heart rate and blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to the α2-adrenergic receptor .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP also has some limitations. It is not water-soluble and must be dissolved in an organic solvent before use. In addition, it is toxic at high concentrations and should be used with caution in laboratory settings.

Direcciones Futuras

There are a number of potential future directions for research involving 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP. These include further studies of its mechanism of action and biochemical and physiological effects, as well as studies of its potential therapeutic applications. In addition, further studies could be conducted to investigate the potential of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP as an anti-cancer agent and to explore its potential use in other areas of medicine. Finally, further research could be conducted to investigate the potential of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP as a drug delivery system.

Métodos De Síntesis

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP can be synthesized in a two-step process. The first step involves the reaction of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidinetrifluoromethylpyrimidine and propan-2-yl piperazine in the presence of a suitable base such as triethylamine. The second step involves the addition of a suitable catalyst such as palladium acetate to the reaction mixture. This reaction results in the formation of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP.

Aplicaciones Científicas De Investigación

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP has been used in a variety of scientific research applications, including studies of the structure and function of proteins, enzymes, and nucleic acids; the structure and function of cell membranes; and the study of biochemical pathways. It has also been used to study the pharmacology of various drugs, and to study the effects of environmental toxins on biological systems.

Safety and Hazards

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4/c1-9(2)18-5-7-19(8-6-18)11-16-4-3-10(17-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBXKDXMCOBPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)

![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B6508796.png)

![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6508810.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B6508814.png)

![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)

![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)